N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide chemical properties
N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide chemical properties
Here is the in-depth technical guide for N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide .
Chemo-Structural Analysis & Synthetic Utility in Heterocyclic Chemistry[1][2]
Executive Summary & Chemical Identity
N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide is a specialized "bis-amide" intermediate used primarily in the synthesis of pharmacologically active nitrogen heterocycles, specifically quinazolines and 1,4-benzodiazepines . It represents a stable, isolable stage in the condensation of substituted aminobenzophenones with nitrobenzoic acid derivatives.
Its structural significance lies in the ortho-disposition of the functional groups (benzoyl, amide, and nitro), which pre-organizes the molecule for reductive cyclization—a critical "masked" strategy in medicinal chemistry for generating diverse scaffolds without handling unstable amine precursors early in the sequence.
| Property | Data / Description |
| Chemical Formula | C₂₁H₁₆N₂O₄ |
| Molecular Weight | ~360.36 g/mol |
| IUPAC Name | N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide |
| Core Scaffold | Diaryl amide (Benzanilide derivative) |
| Key Moieties | Nitro (reducible), Amide (linker), Benzoyl (electrophile) |
| Appearance | Yellow to pale-orange crystalline solid (characteristic of nitroarenes) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol; insoluble in Water.[1][2] |
Synthetic Protocol: Preparation & Optimization
The synthesis follows a classic Schotten-Baumann type acylation or a nucleophilic acyl substitution in an anhydrous organic solvent.[3] The reaction couples 2-amino-5-methylbenzophenone (the amine) with 2-nitrobenzoyl chloride (the acylating agent).
2.1. Critical Reagents & Stoichiometry
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Substrate: 2-Amino-5-methylbenzophenone (1.0 eq). Note: The methyl group is at the 5-position of the benzophenone system, which corresponds to the 4-position of the aniline ring relative to the nitrogen.
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Reagent: 2-Nitrobenzoyl chloride (1.1 – 1.2 eq).
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Base: Pyridine (solvent/base) or Triethylamine (1.5 eq) in DCM.
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Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
2.2. Step-by-Step Methodology
This protocol prioritizes yield and purity by controlling the HCl byproduct, which can induce premature cyclization or degradation.
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Preparation: In a flame-dried 3-neck round bottom flask equipped with a nitrogen inlet and dropping funnel, dissolve 2-amino-5-methylbenzophenone (10 mmol) in anhydrous DCM (50 mL).
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Base Addition: Add Triethylamine (15 mmol) and cool the solution to 0°C using an ice bath. Mechanistic Note: Cooling prevents the kinetic formation of di-acylated byproducts.
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Acylation: Dissolve 2-nitrobenzoyl chloride (11 mmol) in DCM (10 mL) and add dropwise over 30 minutes. The solution will likely darken or turn opaque as triethylamine hydrochloride precipitates.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Silica; Hexane:EtOAc 3:1). The starting amine (fluorescent yellow) should disappear.
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Quench & Workup:
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Quench with saturated NaHCO₃ (aq) to neutralize excess acid chloride.
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Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine/pyridine), water, and brine.
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Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purification: Recrystallize the crude yellow solid from Ethanol or a Toluene/Heptane mixture to yield the title compound.
Mechanistic Reactivity: The "Masked" Cyclization
The primary utility of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide is its role as a precursor for Quinazolines via reductive cyclization. The nitro group acts as a "masked" amine. Upon reduction, the newly formed amine attacks the ketone (benzoyl group) or the amide carbonyl, depending on conditions.
3.1. Pathway Analysis (Graphviz)
The following diagram illustrates the transformation from precursors to the final heterocycle.
Caption: Synthetic trajectory from acylation to reductive cyclization yielding nitrogen heterocycles.
3.2. Cyclization Logic
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Reduction: Treatment with Fe/HCl, SnCl₂, or catalytic hydrogenation (H₂/Pd-C) converts the -NO₂ group to -NH₂ .
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Condensation (The "Zip" Reaction): The nascent amine is nucleophilic.
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Path A (Major): The amine attacks the ketone carbonyl of the benzophenone moiety. This forms a 6-membered ring containing two nitrogens (Quinazoline).
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Path B (Minor): Under specific steric or electronic bias, reaction with the amide carbonyl might occur, though the quinazoline route is thermodynamically favored due to the stability of the resulting aromatic system.
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Analytical Characterization (Validation)
To ensure scientific integrity, the identity of the compound must be validated using the following spectral markers.
| Method | Expected Signal / Observation | Structural Assignment |
| IR Spectroscopy | 1660–1680 cm⁻¹ (Strong) | Amide C=O stretch. |
| 1640–1650 cm⁻¹ | Benzophenone C=O stretch (conjugated). | |
| 1520 cm⁻¹ & 1345 cm⁻¹ | Nitro (-NO₂) asymmetric/symmetric stretch. | |
| 3200–3300 cm⁻¹ | Amide N-H stretch. | |
| ¹H NMR (DMSO-d₆) | δ 2.35 ppm (Singlet, 3H) | Methyl group (-CH₃). |
| δ 10.5–11.0 ppm (Singlet, 1H) | Amide -NH- (Deshielded, D₂O exchangeable). | |
| δ 7.0–8.2 ppm (Multiplet) | Aromatic protons (Complex region due to 3 rings). | |
| Mass Spectrometry | [M+H]⁺ ≈ 361.1 | Protonated molecular ion. |
| Fragment ≈ 196 | Loss of nitrobenzoyl group (cleavage at amide). |
Safety & Handling
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Nitro Compounds: Like many nitroarenes, this compound should be treated as potentially toxic and mutagenic. Avoid inhalation of dust.
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Thermal Stability: While generally stable, nitro compounds can decompose exothermically at high temperatures. Do not subject to temperatures >200°C without DSC (Differential Scanning Calorimetry) screening.
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Solvents: DCM and Pyridine are toxic/carcinogenic; perform all synthesis in a fume hood.
References
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Organic Chemistry Portal. "Synthesis of Quinazolinones." (Accessed 2025).[3][4][5][6] Available at: [Link]
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for substituted nitrobenzamides." PubChem.[2][5] Available at: [Link]
- Sternbach, L. H., et al. "Quinazolines and 1,4-Benzodiazepines. IV. Transformations of 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-Oxide." Journal of Organic Chemistry. (Classic reference for benzophenone-to-heterocycle chemistry).
- Connolly, D. J., et al. "Synthesis of quinazolinones from 2-amino-benzophenones." Tetrahedron. (General methodology reference).
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(2-Methylphenyl)-4-nitrobenzamide | C14H12N2O3 | CID 98692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinazoline synthesis [organic-chemistry.org]
